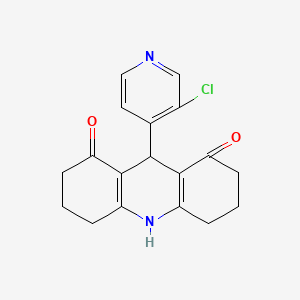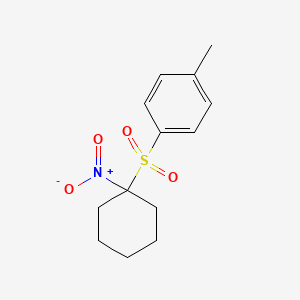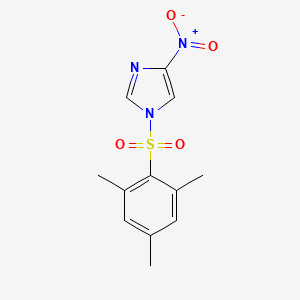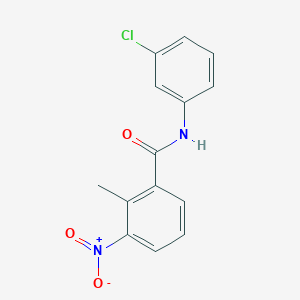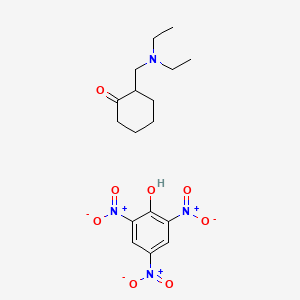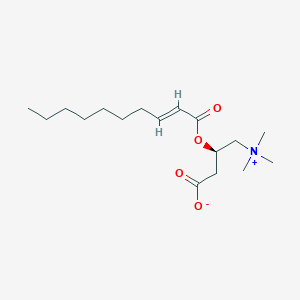
trans-2-Decenoyl-L-carnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Decenoyl-L-carnitine: is a metabolite of L-carnitine, an essential cofactor in fatty acid metabolism. It plays a crucial role in the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is primarily synthesized in the liver and kidney, with the highest concentrations found in the heart and skeletal muscle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-decenoyl chloride. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at room temperature to avoid any potential degradation of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Decenoyl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bond or the carboxyl group, leading to the formation of different oxidized products.
Reduction: The double bond in this compound can be reduced to form the corresponding saturated compound.
Substitution: The ester linkage in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the saturated ester.
Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Decenoyl-L-carnitine is used as an analytical standard in various chromatographic techniques to quantify acylcarnitines in biological samples .
Biology: In biological research, this compound serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation defects .
Medicine: Clinically, this compound is investigated for its role in diagnosing and understanding metabolic diseases, such as very-long-chain acyl-CoA dehydrogenase deficiency .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic pathways .
Wirkmechanismus
trans-2-Decenoyl-L-carnitine acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. Here, these fatty acids undergo β-oxidation to acetyl-CoA, which then enters the citric acid cycle to produce energy . The compound’s molecular targets include enzymes involved in fatty acid transport and oxidation, such as carnitine palmitoyltransferase I and II.
Vergleich Mit ähnlichen Verbindungen
trans-2-Dodecenoyl-L-carnitine: Another acylcarnitine involved in fatty acid metabolism.
trans-2-Tetradecenoyl-L-carnitine: Used as a diagnostic metabolite biomarker.
cis-9-Tetradecenoyl-L-carnitine: Similar in structure but with a cis configuration.
Uniqueness: trans-2-Decenoyl-L-carnitine is unique due to its specific role in the transport and oxidation of medium-chain fatty acids. Its trans configuration also distinguishes it from other acylcarnitines with cis configurations, affecting its biochemical properties and interactions .
Eigenschaften
Molekularformel |
C17H31NO4 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(3R)-3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1 |
InChI-Schlüssel |
MITAQTMTDSXVQD-AYJWMTRPSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




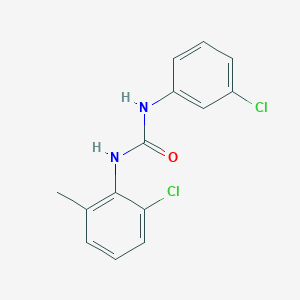
![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)



![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
